molecular formula C18H17FN2O3 B2409681 4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 430470-45-4

4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No. B2409681
CAS RN: 430470-45-4
M. Wt: 328.343
InChI Key: BSVHZJOAJAVAFC-UHFFFAOYSA-N
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Description

The compound “4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol” is a complex organic molecule. It contains several functional groups including an ether group (R-O-R’), a pyrazole group (a five-membered ring containing two nitrogen atoms), and a phenol group (an aromatic ring with a hydroxyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings suggests that the compound may have a planar structure, while the ether and pyrazole groups could introduce some three-dimensionality .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The ether group might undergo cleavage under acidic conditions, while the pyrazole group could participate in various organic reactions. The phenol group is acidic and might undergo reactions typical of phenols, such as E1 or E2 eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a phenol group could make the compound somewhat acidic. The ether and pyrazole groups could affect its solubility in different solvents .

properties

IUPAC Name

4-ethyl-2-[4-(4-fluorophenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-3-11-8-14(15(22)9-16(11)23-2)18-17(10-20-21-18)24-13-6-4-12(19)5-7-13/h4-10,22H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVHZJOAJAVAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C=NN2)OC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-2-(4-(4-fluorophenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

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